molecular formula C10H14O4S2 B14744187 1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene CAS No. 5324-58-3

1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene

Cat. No.: B14744187
CAS No.: 5324-58-3
M. Wt: 262.4 g/mol
InChI Key: DVZWJUUZLSCUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene is an organic compound with the molecular formula C10H14O4S2 It is a derivative of benzene, characterized by the presence of methyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene typically involves the sulfonation of toluene derivatives. One common method includes the reaction of 1-methyl-4-(methylsulfonyl)benzene with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 1-Methyl-4-(methylsulfonyl)benzene
  • 1-Methyl-4-(ethylsulfonyl)benzene
  • 1-Methyl-4-(propylsulfonyl)benzene

Comparison: Compared to its analogs, this compound exhibits distinct chemical behavior and biological activity, making it a valuable molecule for research and industrial purposes .

Properties

CAS No.

5324-58-3

Molecular Formula

C10H14O4S2

Molecular Weight

262.4 g/mol

IUPAC Name

1-methyl-4-(2-methylsulfonylethylsulfonyl)benzene

InChI

InChI=1S/C10H14O4S2/c1-9-3-5-10(6-4-9)16(13,14)8-7-15(2,11)12/h3-6H,7-8H2,1-2H3

InChI Key

DVZWJUUZLSCUQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.